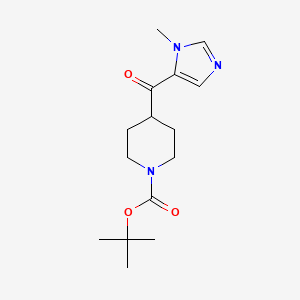![molecular formula C23H26ClNO5S B8535614 Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate](/img/structure/B8535614.png)
Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chloro-substituted phenoxy group, and a dimethylsulfamoyl-substituted phenyl group connected via an ethynyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may include the following steps:
- Formation of the ethynyl intermediate by coupling a dimethylsulfamoyl-substituted phenylacetylene with a chloro-substituted phenylboronic acid.
- Subsequent esterification with tert-butyl bromoacetate to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethynyl groups.
Reduction: Reduction reactions may target the chloro and sulfonamide groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include phenolic derivatives and carboxylic acids.
Reduction: Products may include dechlorinated and desulfonated derivatives.
Substitution: Products may include various substituted phenoxyacetates.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies involving cross-coupling reactions and esterification processes.
Biology:
- Potential applications in the development of bioactive compounds and pharmaceuticals.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
- Binding to and modulating the activity of enzymes involved in metabolic pathways.
- Interacting with cellular receptors to influence signal transduction processes.
- Affecting the expression of genes related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
4-tert-Butyl-2-chlorophenol: Shares the tert-butyl and chloro-substituted phenyl groups but lacks the ethynyl and sulfonamide functionalities.
tert-Butyl 2,2,2-trichloroacetimidate: Contains a tert-butyl ester group but differs significantly in its overall structure and reactivity.
Uniqueness: Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethynyl linkage and the dimethylsulfamoyl group distinguishes it from other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C23H26ClNO5S |
|---|---|
Poids moléculaire |
464.0 g/mol |
Nom IUPAC |
tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)-2-methylphenyl]ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C23H26ClNO5S/c1-16-7-11-20(31(27,28)25(5)6)14-17(16)8-9-18-13-19(24)10-12-21(18)29-15-22(26)30-23(2,3)4/h7,10-14H,15H2,1-6H3 |
Clé InChI |
VTGAGDURLFOATH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
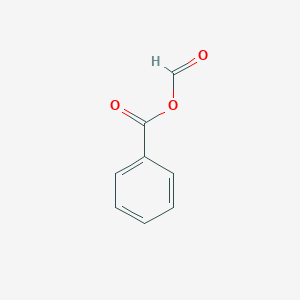
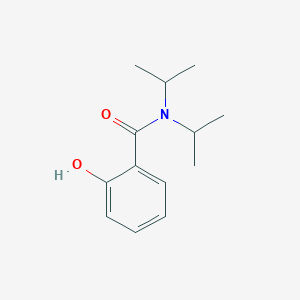
![4,7-Di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B8535540.png)
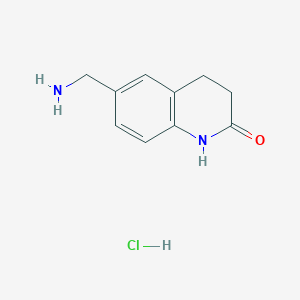
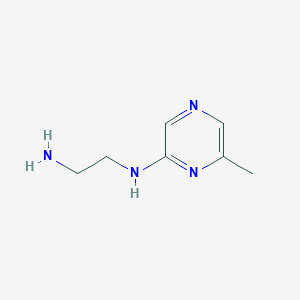
![N'-{4-[(1,2-Benzothiazol-5-yl)oxy]-3-chlorophenyl}-N,N-dimethylurea](/img/structure/B8535565.png)
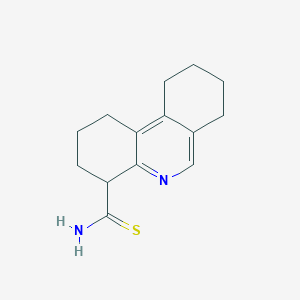
![2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carboxylic acid](/img/structure/B8535586.png)

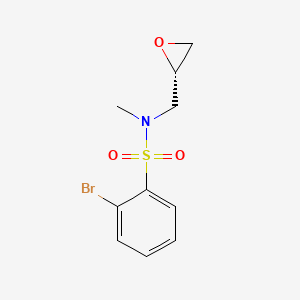
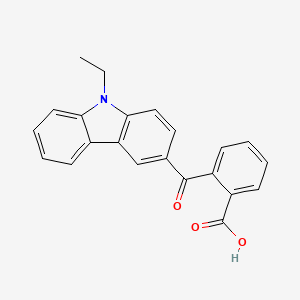
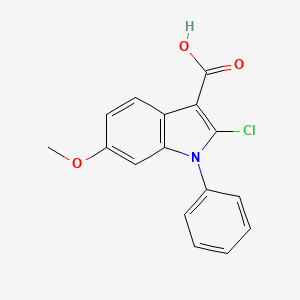
![1-[2-(4-Fluorophenyl)propan-2-yl]piperazine](/img/structure/B8535626.png)
